Di-n-decyl Sulphone: A Technical Overview
Di-n-decyl Sulphone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-decyl sulphone (CAS No. 111530-37-1) is a chemical compound belonging to the sulphone class, characterized by a sulfonyl group connected to two n-decyl chains.[1] This structure imparts specific physical and chemical properties that make it suitable for various industrial applications. This document provides a comprehensive overview of the fundamental properties of di-n-decyl sulphone, including its physicochemical characteristics, potential synthetic routes, and analytical considerations. While primarily used in industrial settings, an understanding of its properties can be valuable for researchers in various fields.
Core Properties of Di-n-decyl Sulphone
The following table summarizes the key quantitative data available for di-n-decyl sulphone.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O₂S | [1][2] |
| Molecular Weight | 346.61 g/mol | [1] |
| Boiling Point | 445.9 °C at 760 mmHg | [1] |
| Density | 0.912 g/cm³ | [1] |
| Flash Point | 230.3 °C | [1] |
| Refractive Index | 1.457 | [1] |
| Vapor Pressure | 1.0E-07 mmHg at 25°C | [1] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of Di-n-decyl Sulphone from Di-n-decyl Sulfide
Principle: The sulfide is oxidized using a suitable oxidizing agent, typically hydrogen peroxide in a carboxylic acid solvent like acetic acid. The reaction proceeds in two steps: the oxidation of the sulfide to a sulfoxide, followed by the oxidation of the sulfoxide to the sulphone.
Reaction:
(C₁₀H₂₁)₂S + 2 H₂O₂ → (C₁₀H₂₁)₂SO₂ + 2 H₂O
Materials:
-
Di-n-decyl sulfide
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Distilled water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
Experimental Procedure (Hypothetical):
-
Dissolution: Dissolve di-n-decyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting sulfide and the formation of the sulphone.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into a larger beaker containing cold water. Neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude di-n-decyl sulphone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Analytical Methods
A specific, validated analytical method for di-n-decyl sulphone is not described in the available literature. However, based on its chemical structure, a general approach using gas chromatography can be proposed.
Proposed Analytical Workflow for Di-n-decyl Sulphone
Principle: Gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is a suitable technique for the analysis of relatively volatile, thermally stable organic compounds like di-n-decyl sulphone.
Instrumentation:
-
Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Procedure Outline:
-
Sample Preparation: Dissolve a known amount of the di-n-decyl sulphone sample in a suitable volatile organic solvent (e.g., dichloromethane, hexane).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through the capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
Detection:
-
FID: As the compound elutes from the column, it is burned in a hydrogen-air flame, producing ions that are detected as an electrical signal. The signal intensity is proportional to the amount of the compound.
-
MS: As the compound elutes, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification.
-
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of pure di-n-decyl sulphone.
Applications and Safety
Di-n-decyl sulphone has applications in several industrial sectors:
-
Cleaning and Detergent Industry: It is utilized as a surfactant and detergent due to its ability to remove dirt and grease.[1]
-
Pesticide Industry: It can be used as an additive in pesticide formulations to enhance their effectiveness.[1]
-
Polymer and Plastics Production: Its thermal and chemical stability makes it a useful component in the manufacturing of polymers and plastics, contributing to their durability.[1]
Safety Information:
-
It may cause skin and eye irritation upon direct contact.[1]
-
It is advised to avoid inhaling the dust.[1]
-
Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical.
Visualizations
The following diagram illustrates the proposed workflow for the synthesis of di-n-decyl sulphone.
Caption: Proposed workflow for the synthesis of di-n-decyl sulphone.
